molecular formula C27H25N3O4 B13962359 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy- CAS No. 61050-46-2

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-

Cat. No.: B13962359
CAS No.: 61050-46-2
M. Wt: 455.5 g/mol
InChI Key: TYPLAIODXBMXQL-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy- is a complex organic compound that belongs to the class of naphthalenecarboxamides This compound is characterized by its unique structure, which includes a naphthalene ring, a carboxamide group, and various substituents such as dimethoxyphenyl, ethylphenyl, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy- typically involves multiple steps. One common approach is the azo coupling reaction, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale azo coupling reactions, followed by purification processes such as recrystallization or chromatography. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the azo group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide
  • N-(3,5-Dimethoxyphenyl)-2-methyl-1-naphthalenecarboxamide

Uniqueness

2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61050-46-2

Molecular Formula

C27H25N3O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H25N3O4/c1-4-17-9-6-8-12-22(17)29-30-25-20-11-7-5-10-18(20)15-21(26(25)31)27(32)28-23-16-19(33-2)13-14-24(23)34-3/h5-16,31H,4H2,1-3H3,(H,28,32)

InChI Key

TYPLAIODXBMXQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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